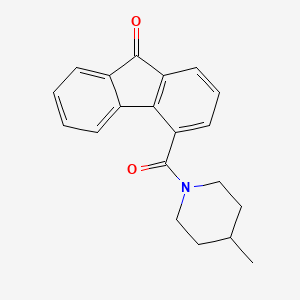

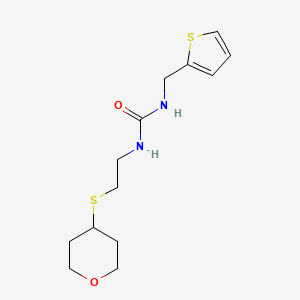

4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is “3-(4-Methyl-piperidine-1-carbonyl)-”, which has a CAS Number: 436810-99-0 and a molecular weight of 263.34 . Another related compound is “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” with a CAS Number: 297146-04-4 and a molecular weight of 362.476 .

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, “4-METHYL-N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” has a linear formula of C23H26N2O2 .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its structure and the functional groups it contains. For example, “3-(4-Methyl-piperidine-1-carbonyl)-” has properties such as a melting point, boiling point, and density .Scientific Research Applications

Synthesis and Characterization of Complexes

The compound 4-(4-Methyl-piperidine-1-carbonyl)-fluoren-9-one and its derivatives have been utilized in the synthesis and characterization of novel complexes. For instance, gold complexes incorporating the (fluoren-9-ylidene)methanedithiolato ligand, derived from piperidinium 9H-fluorene-9-carbodithioate, have been synthesized. These complexes exhibit photoluminescence at 77 K, indicating potential applications in materials science, especially in luminescence-based sensors and devices (Vicente et al., 2004).

Solid Phase Peptide Synthesis

This compound is closely related to the 9-fluorenylmethoxycarbonyl (Fmoc) group, widely used in solid phase peptide synthesis (SPPS) for amino acid protection. The efficiency of Fmoc removal, a critical step in SPPS, has been compared using different deprotection reagents including 4-methylpiperidine. The study highlights the importance of reagent selection in optimizing peptide synthesis processes (Luna et al., 2016).

Photocatalytic Applications

The fluorene derivative, 9-fluorenone, has been employed as a photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines under blue light-emitting diode irradiation. These findings underscore the potential of fluorene derivatives in photocatalytic applications, offering a greener alternative for chemical transformations (Zhang et al., 2020).

Metal-Free Catalysis

9-Fluorenone, closely related to this compound, serves as a metal-free catalyst for the selective oxidation of alcohols to carbonyl compounds using air or oxygen as the oxidant. This approach represents an environmentally friendly and efficient method for the oxidation of various substrates, including steroids, without the need for metal catalysts (Schilling et al., 2018).

Antimycobacterial Activity

Spiro-piperidin-4-ones, which can be synthesized from fluorene derivatives, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of fluorene-based compounds in the development of new antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological applications . For instance, some piperidine derivatives have been found to inhibit certain enzymes, leading to potential therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .

Result of Action

Piperidine derivatives have been associated with various pharmacological effects, depending on their specific structures and targets .

Properties

IUPAC Name |

4-(4-methylpiperidine-1-carbonyl)fluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13-9-11-21(12-10-13)20(23)17-8-4-7-16-18(17)14-5-2-3-6-15(14)19(16)22/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOCLPMYJPNAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)

![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)